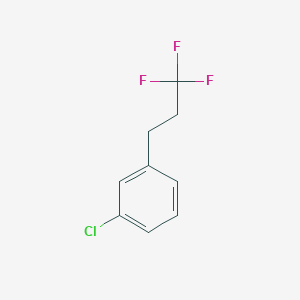

1-Chloro-3-(3,3,3-trifluoropropyl)benzene

Descripción

1-Chloro-3-(3,3,3-trifluoropropyl)benzene is a halogenated aromatic compound with a trifluoropropyl substituent in the meta position relative to the chlorine atom.

The compound’s fluorine-rich substituent likely enhances its thermal stability and lipophilicity, making it valuable in pharmaceuticals, agrochemicals, or advanced materials.

Propiedades

IUPAC Name |

1-chloro-3-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGFEFLFOJZWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301269052 | |

| Record name | 1-Chloro-3-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-34-8 | |

| Record name | 1-Chloro-3-(3,3,3-trifluoropropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Radical Chlorotrifluoromethylation of Styrene Derivatives

One innovative approach involves a three-component reaction between styrene derivatives, trifluoromethylating agents, and chlorinating agents to directly synthesize 1-chloro-3-(3,3,3-trifluoropropyl)benzene derivatives.

- Reaction Components : Styrene derivatives, Umemoto's reagent (a trifluoromethyl source), and trimethylsilyl chloride (TMSCl).

- Catalyst : Ruthenium bipyridine complex (Ru(bpy)3).

- Solvent and Conditions : Typically conducted in polar solvents like DMF at low temperatures (e.g., −20 °C).

- Mechanism : The process involves radical addition of the trifluoromethyl group to the alkene, followed by chlorination to yield the chlorotrifluoropropylbenzene product.

- Yields : Moderate to good yields (31% to 73%) depending on substrate and conditions.

- Selectivity : High regioselectivity observed, with CF3 group adding to the less hindered carbon of the double bond.

This method was demonstrated by Masson and co-workers and offers a direct route to chlorotrifluoromethylated benzene derivatives, including this compound.

Electrocatalytic Chlorotrifluoromethylation of Alkenes

An electrochemical strategy has been developed to produce chlorotrifluoromethylated products via electrocatalysis:

- Reagents : Sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source and magnesium chloride (MgCl2) as the chlorine source.

- Catalyst : Manganese acetate (Mn(OAc)2).

- Electrolyte : Lithium perchlorate (LiClO4).

- Solvent System : Binary solvent mixture of trifluoroacetic acid (CF3CO2H) and acetonitrile (MeCN).

- Conditions : Constant current electrolysis at room temperature.

- Reaction Time : Approximately 4 hours.

- Outcome : Moderate to good yields of chlorotrifluoromethylated products with good regioselectivity.

This method provides a green and efficient alternative to traditional radical chlorotrifluoromethylation, avoiding harsh reagents and enabling mild reaction conditions.

Chlorination of 3,3,3-Trifluoropropionaldehyde to 3,3,3-Trifluoropropionyl Chloride (Intermediate)

A key intermediate in the synthesis is 3,3,3-trifluoropropionyl chloride, which can be converted to trifluoropropyl derivatives:

- Starting Material : 3,3,3-Trifluoropropionaldehyde.

- Chlorinating Agents : Chlorine (Cl2), sulfuryl chloride (SO2Cl2), or organic N-chloro compounds.

- Reaction Conditions : Radical chlorination initiated by radical initiators in low polarity solvents.

- Selectivity : High selectivity for 3,3,3-trifluoropropionyl chloride over side products.

- Purification : Distillation to isolate the product with purity >97%.

- Yield : Approximately 62.5% under optimized conditions.

This step is critical for preparing trifluoropropyl intermediates that can be further functionalized to yield the target chlorotrifluoropropylbenzene.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Selectivity/Notes |

|---|---|---|---|---|---|

| Radical chlorotrifluoromethylation | Styrene derivatives, Umemoto's reagent, TMSCl | Ru(bpy)3 catalyst | DMF, −20 °C | 31–73 | High regioselectivity, radical mechanism |

| Electrocatalytic chlorotrifluoromethylation | Alkenes, CF3SO2Na, MgCl2 | Mn(OAc)2, LiClO4 electrolyte | CF3CO2H/MeCN, room temp, 4 h | Moderate | Green method, mild conditions |

| Chlorination of 3,3,3-trifluoropropionaldehyde | 3,3,3-Trifluoropropionaldehyde | Cl2, SO2Cl2, or N-chloro compounds | Radical initiator, low polarity solvent | 62.5 | High purity (97.4%), industrially scalable |

| Isomerization of chlorotrifluoropropene | cis-1-chloro-3,3,3-trifluoropropene | Fluorinated metal oxide catalyst | Gas phase, 400–600 °C drying treatment | High selectivity (~95%) | Controls stereochemistry, side reaction management |

Research Findings and Industrial Relevance

- The radical chlorotrifluoromethylation approach offers a versatile synthetic route for functionalized aromatic compounds but may require careful control of reaction parameters to optimize yields.

- Electrocatalytic methods represent an emerging green chemistry approach, reducing hazardous reagent use and enabling milder conditions.

- Industrial synthesis benefits from the chlorination of trifluoropropionaldehyde to trifluoropropionyl chloride, which is a key intermediate for further transformations.

- Catalyst development for isomerization and fluorination steps enhances product purity and process efficiency, critical for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-3-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The benzene ring can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The trifluoropropyl group can be reduced under specific conditions to form different fluorinated products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include partially or fully reduced fluorinated compounds.

Aplicaciones Científicas De Investigación

1-Chloro-3-(3,3,3-trifluoropropyl)benzene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mecanismo De Acción

The mechanism of action of 1-Chloro-3-(3,3,3-trifluoropropyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoropropyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions. The chlorine atom can participate in various substitution reactions, while the benzene ring provides a stable aromatic framework for further chemical modifications .

Comparación Con Compuestos Similares

1-Chloro-3-(2-fluoropropyl)benzene (F3)

3-Chloro-1,1,1-trifluoropropane

- Structure: A non-aromatic analog with a trifluoromethyl group (CAS 460-35-5; MW 132.51) .

- Applications : Used as a refrigerant or intermediate. Its lack of aromaticity reduces conjugation and stability compared to the benzene derivative.

- Safety : Requires stringent handling due to inhalation risks and toxicity () .

1-Bromo-3-(cyclopropylmethoxy)benzene

- Structure : Bromine replaces chlorine; cyclopropane substituent instead of trifluoropropyl.

- Reactivity : Bromine’s lower electronegativity and larger atomic radius may alter substitution kinetics. The cyclopropane group introduces steric hindrance absent in the trifluoropropyl analog .

Fluorinated Benzene Derivatives

1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane

(3,3,3-Trifluoropropyl)trimethoxysilane

- Structure : Combines trifluoropropyl with methoxysilane (CAS 2374-14-3).

Data Table: Key Properties of Comparable Compounds

*Calculated based on analogous structures.

Actividad Biológica

1-Chloro-3-(3,3,3-trifluoropropyl)benzene (C₉H₈ClF₃) is an organic compound characterized by a chlorobenzene ring substituted with a trifluoropropyl group at the meta position. This unique structure imparts distinctive chemical properties, making it of interest in various scientific fields, particularly in materials science and organic synthesis. Understanding its biological activity is crucial for assessing its potential applications and environmental impact.

- Molecular Formula : C₉H₈ClF₃

- Molar Mass : 208.61 g/mol

- CAS Number : 1099597-34-8

The trifluoropropyl group enhances the compound's lipophilicity, potentially affecting its interaction with biological membranes and proteins.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its toxicity, potential as a pharmaceutical agent, and environmental effects.

Toxicity Studies

Toxicological assessments indicate that this compound exhibits irritant properties. Its effects on human health and the environment are significant due to its persistence and bioaccumulation potential.

| Study Type | Findings |

|---|---|

| Acute Toxicity | Irritant to skin and eyes; inhalation may cause respiratory issues. |

| Chronic Exposure | Potential for bioaccumulation in aquatic organisms. |

| Environmental Impact | Persistent organic pollutant; may affect aquatic ecosystems. |

The biological mechanisms by which this compound exerts its effects are not fully elucidated. However, it is hypothesized to interact with cellular membranes due to its lipophilic nature, potentially disrupting cellular function.

Case Studies

- Pharmaceutical Research : A study investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated moderate inhibitory activity against certain cytochrome P450 enzymes, suggesting potential as a lead compound in drug development.

- Ecotoxicology : Research conducted on aquatic organisms revealed that exposure to this compound resulted in altered reproductive behaviors in fish species, indicating endocrine-disrupting potential.

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Chloro-2-(2,2,2-trifluoroethyl)benzene | Trifluoroethyl group at ortho position | Different substitution pattern affecting reactivity |

| 1-Bromo-3-(trifluoromethyl)benzene | Trifluoromethyl group instead | Variation in halogen which influences toxicity |

| 4-Chloro-2-(trifluoromethyl)phenol | Hydroxyl group addition | Exhibits phenolic properties affecting solubility |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Chloro-3-(3,3,3-trifluoropropyl)benzene?

- Methodology : The compound can be synthesized via radical chlorination of precursors containing trifluoropropyl groups. For example, bis(3,3,3-trifluoropropyl) ether can undergo selective chlorination to form intermediates like bis(1,1-dichloro-3,3,3-trifluoropropyl) ether, which can be further modified . Alternatively, hydrolysis-polycondensation of dichloro(methyl)(3,3,3-trifluoropropyl)silane may yield derivatives with similar structural motifs, though optimization is required for specificity .

Q. How can researchers characterize the purity and structure of this compound?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) to assess purity and identify byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to resolve signals from the trifluoropropyl group and chlorine substituent. Fourier-transform infrared (FTIR) spectroscopy can validate functional groups (e.g., C-F stretches at ~1100–1250 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- Methodology : Due to the presence of chloro and fluorinated groups, use fume hoods, nitrile gloves, and eye protection. Avoid inhalation and skin contact, as halogenated compounds may exhibit toxicity or irritancy. Store in a cool, dry environment away from oxidizing agents. Refer to SDS guidelines for 3-chloro-1,1,1-trifluoro-propane analogs for risk mitigation .

Advanced Research Questions

Q. What challenges arise in introducing the trifluoropropyl group into aromatic systems?

- Methodology : The electron-withdrawing nature of the trifluoropropyl group can hinder electrophilic aromatic substitution. Strategies include using directing groups (e.g., nitro or methoxy) to activate the benzene ring or employing transition-metal catalysts (e.g., Pd-mediated cross-coupling) for regioselective functionalization. Radical pathways, as seen in trifluoropropionic acid derivative synthesis, may also be effective .

Q. How does the stability of this compound vary under acidic or basic conditions?

- Methodology : Conduct stability assays by exposing the compound to varying pH (e.g., 0.1 M HCl and NaOH) at controlled temperatures. Monitor degradation via HPLC or GC-MS. The trifluoropropyl group enhances hydrolytic stability compared to non-fluorinated analogs, but the chlorine substituent may undergo nucleophilic displacement under strongly basic conditions .

Q. What role does this compound play in synthesizing fluorosilicone polymers?

- Methodology : The trifluoropropyl group is a key component in fluorosilicones like poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS). While the target compound itself is not a monomer, related intermediates (e.g., dichloro(methyl)(3,3,3-trifluoropropyl)silane) are used in ring-opening polymerization or hydrolysis-polycondensation to create heat- and solvent-resistant materials .

Q. How can computational modeling aid in predicting reactivity or spectroscopic properties?

- Methodology : Density functional theory (DFT) calculations can predict NMR chemical shifts (e.g., using gauge-including atomic orbital methods) and reaction pathways. Molecular dynamics simulations assess conformational flexibility of the trifluoropropyl chain, which influences solubility and aggregation behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.